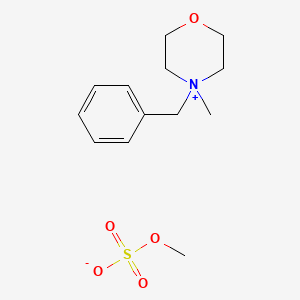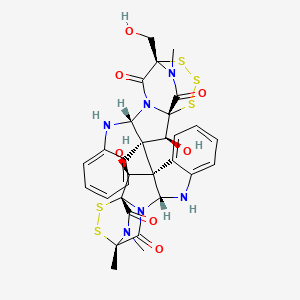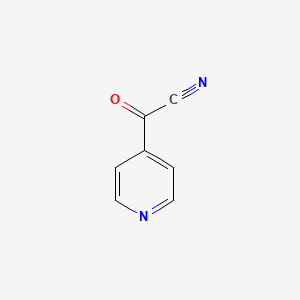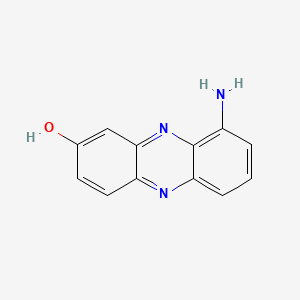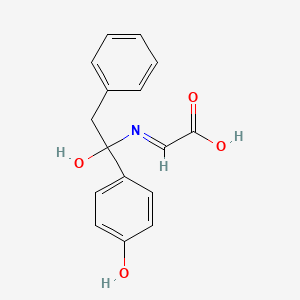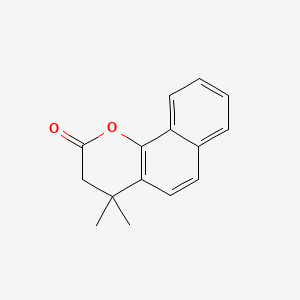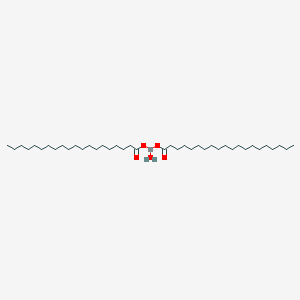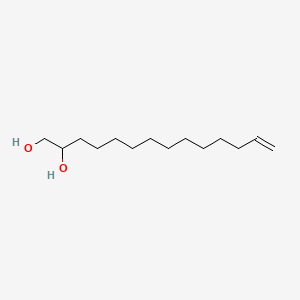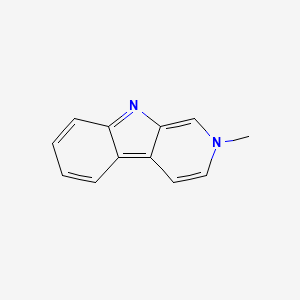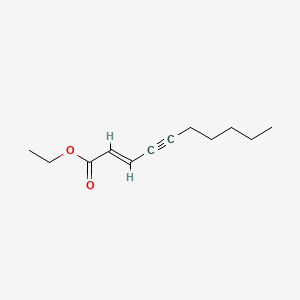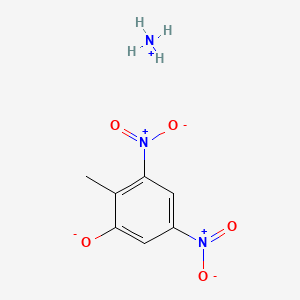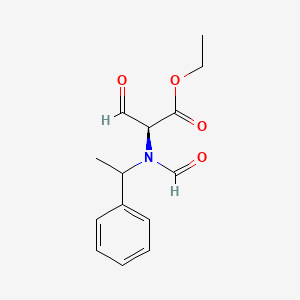
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is an organic compound with a complex structure that includes an ethyl ester, a formyl group, a keto group, and a phenylethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alaninate Backbone: The starting material, alanine, is esterified with ethanol in the presence of an acid catalyst to form ethyl alaninate.
Introduction of the Phenylethyl Group: The ethyl alaninate is then reacted with phenylethylamine under basic conditions to introduce the phenylethyl group.
Formylation: The resulting compound is treated with formic acid or a formylating agent such as formic anhydride to introduce the formyl group.
Oxidation: Finally, the compound undergoes oxidation using an oxidizing agent like potassium permanganate to introduce the keto group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The keto group in this compound can undergo further oxidation to form carboxylic acids.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate involves its interaction with specific molecular targets. The formyl and keto groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate can be compared with similar compounds such as:
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-glycinate: Similar structure but with a glycine backbone instead of alanine.
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-valinate: Similar structure but with a valine backbone.
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-leucinate: Similar structure but with a leucine backbone.
The uniqueness of this compound lies in its specific combination of functional groups and the alanine backbone, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
83763-26-2 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate |
InChI |
InChI=1S/C14H17NO4/c1-3-19-14(18)13(9-16)15(10-17)11(2)12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3/t11?,13-/m0/s1 |
Clave InChI |
KYSCKCJIGHCXMO-YUZLPWPTSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C=O)N(C=O)C(C)C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(C=O)N(C=O)C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


